

Application Notes and Protocols for Inactivating Feeder Cells with Mitomycin C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mitomycin Z**

Cat. No.: **B1214529**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Mitomycin C is a potent antibiotic used to mitotically inactivate feeder cells, which are crucial for the co-culture of various cell types, particularly stem cells. This process ensures that the feeder cells provide the necessary support for the target cells without overproliferating and dominating the culture. These application notes provide a detailed protocol for the use of Mitomycin C in the inactivation of feeder cells, along with quantitative data and workflow visualizations.

Mechanism of Action

Mitomycin C (MMC) is an antitumor antibiotic that inhibits DNA synthesis, thereby preventing cell proliferation.^{[1][2]} It acts as a DNA alkylating agent, creating cross-links between DNA strands.^{[3][4]} This damage prevents the DNA from unwinding for replication, effectively arresting the cells in the late G1 and S phases of the cell cycle.^[4] While their proliferative capacity is halted, the cells remain metabolically active and continue to secrete essential growth factors and extracellular matrix components that support the growth of co-cultured cells.^{[4][5]}

Quantitative Data Summary

The optimal concentration and incubation time for Mitomycin C treatment can vary depending on the feeder cell type. It is recommended to perform a dose-response curve for each new cell line to determine the ideal conditions.^{[6][7]}

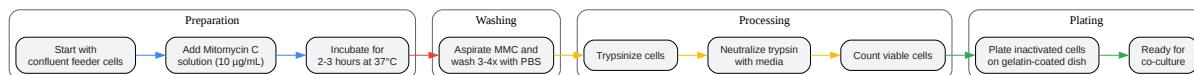
Feeder Cell Type	Mitomycin C Concentration (µg/mL)	Incubation Time	Efficacy	Reference
Mouse Embryonic Fibroblasts (MEFs)	10	2-3 hours	Sufficient to mitotically inactivate MEF cells.	[1]
Mouse Embryonic Fibroblasts (MEFs)	2-4	2 hours	Effective for arresting the growth of feeder cells.	[3]
M2 10B4 Murine Fibroblasts	20	3 hours	Growth stopped.	[6]
M2 10B4 Murine Fibroblasts	2	16 hours	Growth stopped.	[6]
SI/SI Murine Fibroblasts	2	3 hours	Growth stopped.	[6]
SI/SI Murine Fibroblasts	0.2	16 hours	Growth stopped.	[6]
Human Dermal Fibroblasts	0.4	4 minutes	Decreased fibroblast proliferation without causing rapid cell death.	[8]
Human Dermal Fibroblasts	0.04	4 minutes	Decreased fibroblast proliferation.	[8]
Human Airway Granulation Fibroblasts	0.1 - 1.6	5 minutes	Dose-dependent inhibition of cell viability (10.26% to 80.45% inhibition).	[9]

Experimental Protocol: Inactivation of Mouse Embryonic Fibroblasts (MEFs) with Mitomycin C

This protocol describes the standard procedure for inactivating MEFs for use as a feeder layer in embryonic stem cell (ESC) culture.

Materials:

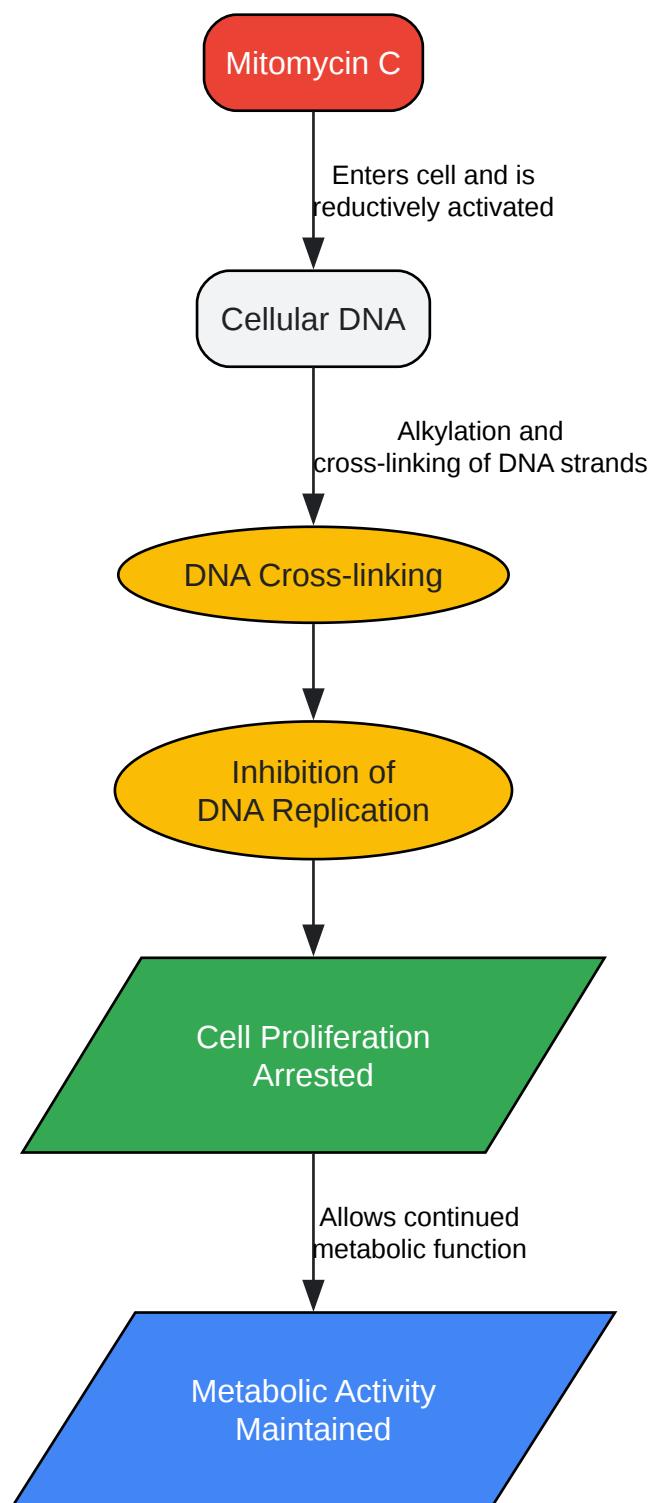
- Confluent flask of actively dividing MEF cells
- MEF growth medium (e.g., DMEM with 10% FBS, L-glutamine, non-essential amino acids)
- Mitomycin C solution (10 µg/mL in MEF growth medium)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA solution (0.05%)
- Gelatin-coated tissue culture plates/flasks


Procedure:

- Preparation: Ensure MEF cells are healthy and have reached 90-95% confluency.[10]
- Mitomycin C Treatment:
 - Aspirate the MEF growth medium from the culture flask.
 - Add the 10 µg/mL Mitomycin C solution to the flask, ensuring the cell monolayer is completely covered (e.g., 10 mL for a T75 flask).[1][2]
 - Incubate the flask at 37°C in a 5% CO₂ incubator for 2-3 hours.[1][2]
- Washing:
 - Carefully aspirate the Mitomycin C solution. Caution: Mitomycin C is toxic and should be handled and disposed of properly.[1]

- Wash the cell monolayer at least three to four times with sterile PBS to remove any residual Mitomycin C.[1][10] This step is critical as residual MMC can be toxic to the co-cultured cells.
- Cell Detachment:
 - Add a sufficient volume of 0.05% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T75 flask).
 - Incubate for 3-5 minutes at 37°C, or until the cells detach.[1]
- Neutralization and Cell Counting:
 - Add an equal volume of MEF growth medium to the flask to neutralize the trypsin.
 - Gently pipette the cell suspension up and down to create a single-cell suspension.
 - Transfer the cell suspension to a sterile conical tube.
 - Perform a viable cell count using a hemocytometer and trypan blue exclusion.
- Plating Inactivated Feeder Cells:
 - Centrifuge the cell suspension and resuspend the cell pellet in the desired volume of fresh MEF growth medium.
 - Plate the inactivated MEFs onto gelatin-coated tissue culture plates at the desired density (e.g., 2-3 x 10⁵ cells/mL).[2]
 - Allow the cells to attach for at least 4 hours, or overnight, before plating the target cells.
- Quality Control:
 - After plating, the inactivated feeder cells should appear morphologically similar to untreated cells but should not proliferate.
 - The feeder layer should remain intact and support the growth of the target cells for 5-7 days.[1]

Visualizations


Experimental Workflow for Mitomycin C Inactivation of Feeder Cells

[Click to download full resolution via product page](#)

Caption: Workflow for the inactivation of feeder cells using Mitomycin C.

Mechanism of Action of Mitomycin C

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the mechanism of action of Mitomycin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.dutscher.com [pdf.dutscher.com]
- 2. Mitomycin C Treatment Protocol to Create Feeding Layer - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Feeder Layer Cell Actions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitomycin C as an alternative to irradiation to inhibit the feeder layer growth in long-term culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of mitomycin-C on normal dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Mitomycin C inactivation of mouse embryonic fibroblasts (MEFs) for hPSC cultures [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for Inactivating Feeder Cells with Mitomycin C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1214529#protocol-for-using-mitomycin-c-to-inactivate-feeder-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com